molecular formula C15H26N4O3 B580570 5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 1313712-21-8

5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B580570
M. Wt: 310.398
InChI Key: ZUSQDULLIPOYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione, also known as Meldrum's acid, is a heterocyclic organic compound used in various scientific research applications. It was first synthesized by Meldrum in 1908 and has since been widely used in organic synthesis, medicinal chemistry, and materials science.

Mechanism Of Action

The mechanism of action of 5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione's acid is not well understood. However, it is believed to act as a nucleophile in various organic reactions, including the Michael addition, aldol condensation, and Mannich reaction.

Biochemical And Physiological Effects

There are no known biochemical or physiological effects of 5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione's acid. It is not used as a drug or medication and is only used in scientific research.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione's acid in lab experiments is its versatility as a building block for the synthesis of various heterocyclic compounds. It is also relatively easy to synthesize and is commercially available. However, one of the limitations of using 5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione's acid is its sensitivity to moisture and air, which can lead to decomposition.

Future Directions

There are several future directions for the use of 5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione's acid in scientific research. One area of interest is in the development of new synthetic methodologies using 5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione's acid as a key building block. Another area of interest is in the use of 5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione's acid in the synthesis of new materials with unique properties. Lastly, the use of 5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione's acid in the development of new pharmaceuticals and natural products is an area of ongoing research.

Synthesis Methods

5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione's acid can be synthesized by the reaction of malonic acid with acetone in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via the formation of a cyclic intermediate, which upon hydrolysis, yields 5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione's acid.

Scientific Research Applications

5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione's acid has been widely used in organic synthesis as a versatile building block for the synthesis of various heterocyclic compounds. It has been used in the synthesis of pyridines, pyrimidines, and other nitrogen-containing heterocycles. 5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione's acid has also been used in the synthesis of natural products and pharmaceuticals.

properties

IUPAC Name

1,3-dibutyl-4-hydroxy-N,N'-dimethyl-2,6-dioxopyrimidine-5-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O3/c1-5-7-9-18-13(20)11(12(16-3)17-4)14(21)19(15(18)22)10-8-6-2/h20H,5-10H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHFMSQQPAVYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)N(C1=O)CCCC)C(=NC)NC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bis-methylaminomethylene)-1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione

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